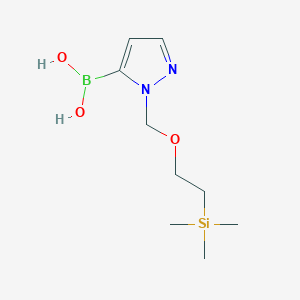

![molecular formula C8H6ClN3S B1321562 7-Chloro-2-(méthylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7](/img/structure/B1321562.png)

7-Chloro-2-(méthylthio)pyrido[2,3-d]pyrimidine

Vue d'ensemble

Description

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

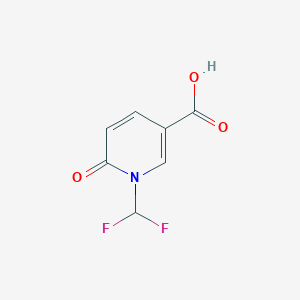

Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .

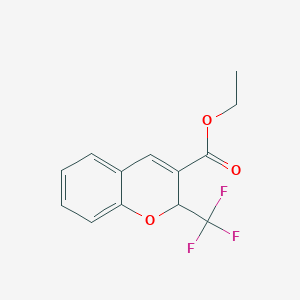

Molecular Structure Analysis

The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .

Applications De Recherche Scientifique

Chimie médicinale

Le 7-chloro-2-(méthylthio)pyrido[2,3-d]pyrimidine sert d'échafaudage privilégié en chimie médicinale. Sa structure est similaire à celle des bases azotées présentes dans l'ADN et l'ARN, ce qui en fait un ligand précieux pour divers récepteurs . Il a été utilisé dans la synthèse de composés présentant des propriétés anticancéreuses potentielles, en particulier en tant qu'inhibiteurs de kinases . Ces inhibiteurs jouent un rôle crucial dans les thérapies ciblées contre le cancer, visant à perturber les voies de signalisation aberrantes qui conduisent à la croissance tumorale.

Agriculture

Dans le secteur agricole, ce composé a été exploré pour son activité herbicide. Il est conçu à partir de structures connues pour inhiber la protoporphyrinogène IX oxydase (PPO), une enzyme essentielle à la synthèse de la chlorophylle . En inhibant cette voie, le composé peut contrôler efficacement la croissance des mauvaises herbes, offrant une solution potentielle pour la protection des cultures.

Études environnementales

Les études environnementales ont utilisé le this compound pour comprendre ses profils de bioaccumulation et de toxicité. Sa nature lipophile lui permet de diffuser facilement dans les cellules, ce qui est important pour évaluer son impact environnemental et son comportement .

Biochimie

En biochimie, l'activité inhibitrice des kinases du composé est intéressante. Les kinases sont des enzymes qui jouent un rôle essentiel dans la signalisation cellulaire, et leur dysfonctionnement peut entraîner des maladies. En étudiant les voies biochimiques affectées par ce composé, les chercheurs peuvent développer de nouvelles stratégies thérapeutiques .

Science des matériaux

La structure et la réactivité uniques du composé en font un intermédiaire précieux en science des matériaux. Il peut être utilisé pour synthétiser des composés organiques complexes, qui sont ensuite utilisés pour créer de nouveaux matériaux présentant des propriétés spécifiques souhaitées .

Applications industrielles

Sur le plan industriel, le this compound est utilisé comme intermédiaire pharmaceutique. Sa polyvalence dans les réactions chimiques en fait un élément clé dans la synthèse de divers produits pharmaceutiques, en particulier ceux qui ciblent le traitement des maladies par l'inhibition des kinases .

Orientations Futures

Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .

Mécanisme D'action

Target of Action

The primary targets of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets, potentially leading to therapeutic effects.

Biochemical Pathways

The inhibition of the aforementioned targets affects various biochemical pathways. For instance, the inhibition of DHFR can disrupt the synthesis of nucleotides, affecting DNA replication and cell division. Similarly, the inhibition of kinases can affect signal transduction pathways, altering cellular responses to external stimuli .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells . This property could impact its absorption, distribution, metabolism, and excretion (ADME), potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine’s action depend on the specific targets and pathways it affects. For example, if it inhibits DHFR, it could lead to a decrease in cell proliferation. If it inhibits kinases, it could alter cellular signaling .

Action Environment

The action, efficacy, and stability of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability .

Analyse Biochimique

Biochemical Properties

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . By inhibiting DHFR, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, essential components of DNA and RNA .

Cellular Effects

The effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involving protein kinases such as tyrosine kinase and mammalian target of rapamycin (mTOR) . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and repair. Furthermore, the compound has been shown to inhibit other kinases involved in cell signaling, thereby modulating various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is primarily within the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its molecular targets, such as DHFR and protein kinases, within the appropriate cellular context .

Propriétés

IUPAC Name |

7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAVSLNMFZKAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=CC(=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

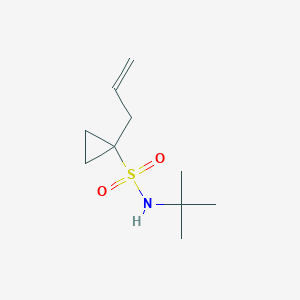

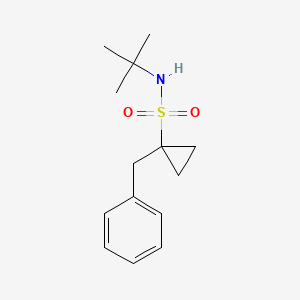

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)